[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate
Overview
Description
“L-Argininamide, N-acetyl-L-alanyl-L-alanyl-O-phosphono-L-seryl-L-prolyl-N-(4-nitrophenyl)-(9CI)” is a chemical compound with the molecular formula C28H43N10O12P . It has a molecular weight of 742.67 .
Physical and Chemical Properties Analysis
The compound has a pKa value of 1.80±0.10 at a temperature of 25 °C . No further physical or chemical properties were found in the resources I accessed.Scientific Research Applications
Biochemical Synthesis and Properties
L-arginine and its derivatives have been extensively studied for their roles in biochemical synthesis and properties. L-arginine is a precursor for the synthesis of nitric oxide (NO), a critical molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Studies have explored the synthesis, properties, and reactions of amino acids and their phosphonate analogs, revealing their potential as inhibitors of specific biochemical pathways and their applications as botanical pesticides due to their botryticidal activities (Maier, 1990).
Pharmacological Effects on Vascular Function
Research into L-arginine's pharmacological effects, particularly on vascular function, has shown its capability to improve endothelial function by serving as a substrate for nitric oxide synthase (NOS), thereby enhancing NO production. This mechanism is crucial for managing vascular diseases and conditions characterized by impaired vasodilation and endothelial dysfunction. For instance, oral supplementation with L-arginine or its derivatives has been proposed to enhance endothelium-dependent vasodilation, potentially benefiting conditions like intermittent claudication, angina pectoris, and erectile dysfunction (Böger & Bode-Böger, 2001).
Role in Metabolism and Immune Responses
L-arginine's role extends beyond vascular effects; it is also integral to metabolism and immune responses. The metabolism of L-arginine by myeloid cells can modulate lymphocyte responses during immune challenges, highlighting its importance in the regulation of immune function (Bronte & Zanovello, 2005). Furthermore, L-arginine's influence on glucose and lipid metabolism in skeletal muscle, through mechanisms involving the NO/cGMP pathway, points to its potential application in metabolic research and therapy (de Castro Barbosa et al., 2013).
Properties
IUPAC Name |
[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-oxopropyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N10O12P/c1-15(32-17(3)39)23(40)33-16(2)24(41)36-21(14-50-51(47,48)49)27(44)37-13-5-7-22(37)26(43)35-20(6-4-12-31-28(29)30)25(42)34-18-8-10-19(11-9-18)38(45)46/h8-11,15-16,20-22H,4-7,12-14H2,1-3H3,(H,32,39)(H,33,40)(H,34,42)(H,35,43)(H,36,41)(H4,29,30,31)(H2,47,48,49)/t15-,16-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXGKBASYKEBOZ-OPXVNJCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(COP(=O)(O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N10O12P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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